Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate
Description
Fluorine Substituent (Position 5)
Amino Groups (Positions 3 and 6)
- Resonance Donation : Increase electron density at positions 2 (0.18 e) and 4 (0.15 e).
- Hydrogen Bonding : N–H groups participate in intermolecular interactions (bond critical point density: 0.32 e/ų).
Substituent cooperativity lowers the aromatic stabilization energy by 18.7 kcal/mol compared to unsubstituted benzo[b]thiophene.
Properties
Molecular Formula |
C10H9FN2O2S |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
methyl 3,6-diamino-5-fluoro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H9FN2O2S/c1-15-10(14)9-8(13)4-2-5(11)6(12)3-7(4)16-9/h2-3H,12-13H2,1H3 |
InChI Key |
CPJGRUBINUFXRH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC(=C(C=C2S1)N)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method typically involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. The reaction yields 3-aminobenzo[b]thiophenes in high yields (58-96%) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-assisted synthesis method suggests that it could be adapted for industrial production with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of kinase inhibitors and other bioactive molecules.
Industry: The compound can be used in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The amino and fluorine groups may play a role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
The compound’s key structural features are compared to related benzo[b]thiophene derivatives in Table 1:
Key Observations:
- Amino vs. Hydroxy Groups: The presence of amino groups (vs. hydroxy in ) improves solubility and interaction with biological targets, as seen in the diazotization and sulfonamide-forming reactivity of methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate .
- Fluorine Position : The 5-fluoro substitution in the target compound may confer greater metabolic stability compared to 4-fluoro analogues .
Biological Activity
Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate (CAS No. 198204-25-0) is a synthetic compound belonging to the class of benzo[b]thiophene derivatives. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.
- Molecular Formula : C10H9FN2O2S
- Molecular Weight : 240.25 g/mol
- CAS Number : 198204-25-0
The compound exhibits biological activity primarily through its interaction with various cellular pathways. Research indicates that it may inhibit specific enzymes and receptors involved in cell proliferation and survival, particularly in cancer cells.
Key Mechanisms:
- Enzyme Inhibition : It has been shown to inhibit enzymes critical for nucleotide synthesis, affecting the proliferation of cancer cells.
- Antimicrobial Activity : The compound demonstrates antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent.
Biological Activity Data
The following table summarizes the biological activities of this compound based on available studies:
| Activity | Target/Organism | IC50/ID50 Value | Reference |
|---|---|---|---|
| Antitumor | KB tumor cells | 2.11 - 7.19 nM | |
| Antibacterial | E. coli | ID50 = 1 x 10^(-7) M | |
| Antibacterial | S. faecium | ID50 = 9 x 10^(-8) M |
Case Study 1: Antitumor Effectiveness
A study investigated the antitumor effects of this compound on various cancer cell lines, including KB cells. The results indicated significant inhibition of cell growth at low concentrations (IC50 values ranging from 2.11 to 7.19 nM), highlighting its potential as a therapeutic agent in cancer treatment.
Case Study 2: Antimicrobial Properties
In another study, the compound was tested against several bacterial strains, including E. coli and S. faecium. The compound exhibited potent antibacterial activity with ID50 values indicating effective inhibition at nanomolar concentrations, suggesting its viability as an antimicrobial treatment option.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
